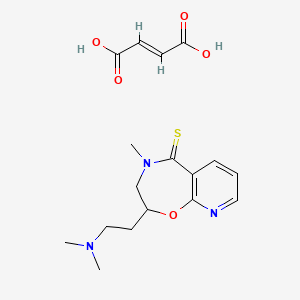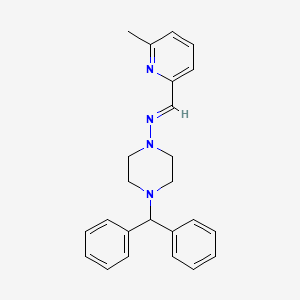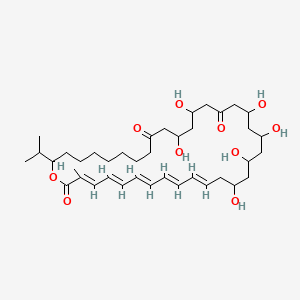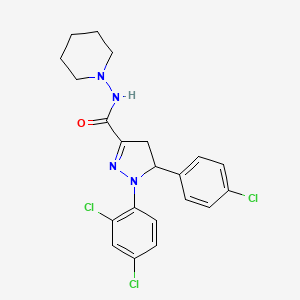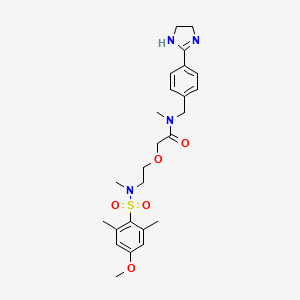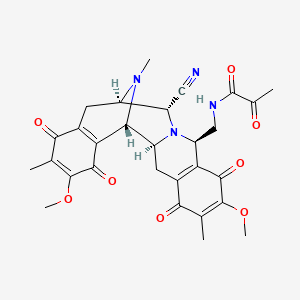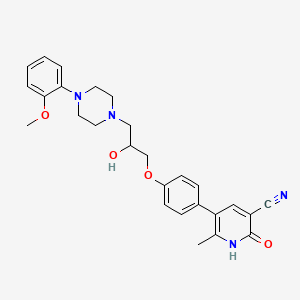
Saterinone
Übersicht
Beschreibung
Saterinone is a dual-action drug that combines both alpha-1 blocking vasodilatory property and phosphodiesterase III (PDE III) inhibition-mediated inotropism . PDE III inhibitors are well established in the acute intravenous treatment of patients with decompensated chronic congestive heart failure .
Molecular Structure Analysis
This compound has a complex molecular structure with a molecular formula of C27H30N4O4 . It includes a pyridine ring, an amide group, and an ether linkage . The exact mass is 474.23 and the molecular weight is 474.560 .Wissenschaftliche Forschungsanwendungen
Saterinone: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
Kardiotonisches Mittel: This compound ist bekannt für seine Rolle als kardiotonisches Mittel, d. h. es hat die Fähigkeit, die Kontraktilität der Herzmuskulatur zu erhöhen. Diese Eigenschaft ist besonders vorteilhaft bei der Behandlung von Herzinsuffizienz, da die Verbesserung der Herzmuskelleistung entscheidend sein kann.
Phosphodiesterase III (PDE III)-Inhibition: Als PDE III-Inhibitor spielt this compound eine bedeutende Rolle bei der Steigerung der Kontraktilität des Herzens und der Erzeugung positiver inotroper Wirkungen, die bei der Behandlung von akuter dekompensierter chronischer kongestiver Herzinsuffizienz unerlässlich sind.
Vasodilatorische Wirkungen: Die Alpha-1-Blockadeeigenschaft von this compound trägt zu seinen vasodilatorischen Wirkungen bei, wodurch der Gefäßwiderstand reduziert und die Behandlung von Erkrankungen wie Bluthochdruck unterstützt wird.
Enantiomer-Pharmakologie: Untersuchungen an den Enantiomeren von this compound, R(+)-Saterinone und S(−)-Saterinone, haben gezeigt, dass diese Stereoisomere unterschiedliche pharmakologische Aktivitäten aufweisen können, was zu gezielteren therapeutischen Anwendungen führen könnte.
Vergleichende Pharmakologie: Der Vergleich von this compound mit anderen Phosphodiesterase-Inhibitoren liefert Einblicke in sein einzigartiges pharmakologisches Profil und potenzielle Vorteile gegenüber anderen Wirkstoffen in bestimmten klinischen Szenarien.
Management der Herzinsuffizienz: Der dual wirkende Mechanismus von this compound, der die PDE III-Inhibition mit vasodilatorischen Wirkungen kombiniert, macht es zu einer wertvollen Option für die intravenöse Behandlung von Patienten mit dekompensierter chronischer kongestiver Herzinsuffizienz.
Für detailliertere Informationen zu jeder Anwendung werden weitere Recherchen und Lektüre unter Verwendung der angegebenen Referenzen empfohlen .
Wirkmechanismus
Target of Action
Saterinone is a potent and selective inhibitor of phosphodiesterase III (PDE III) and a potent antagonist of the vascular α-1-adrenoceptor . These are the primary targets of this compound and play a crucial role in its mechanism of action.
Mode of Action
This compound interacts with its targets by inhibiting the activity of PDE III and antagonizing the vascular α-1-adrenoceptor . This dual-action results in both vasodilation (due to α-1 adrenoceptor blocking) and increased cardiac contractility (due to PDE III inhibition) .
Biochemical Pathways
This compound affects the cyclic adenosine monophosphate (cAMP) pathway . By inhibiting PDE III, an enzyme that breaks down cAMP, this compound increases the levels of cAMP . Elevated cAMP levels lead to increased cardiac contractility and vasodilation .
Pharmacokinetics
It is known that pde iii inhibitors like this compound are well established in the acute intravenous treatment of patients with decompensated chronic congestive heart failure .
Result of Action
The increased cardiac contractility and vasodilation resulting from this compound’s action can help improve the condition of patients with decompensated chronic congestive heart failure . By increasing the force of contraction of the heart and dilating the blood vessels, this compound helps to improve blood flow and reduce the workload on the heart .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEKLDFUYOZELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883106 | |
| Record name | Saterinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102669-89-6 | |
| Record name | Saterinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102669896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saterinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SATERINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4P85FO7GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


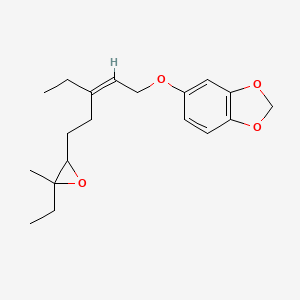
![2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine](/img/structure/B1680707.png)

